[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
BenchChem offers high-quality [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-12(2)14-8-7-13(3)10-16(14)24-17(21)11-23-19(22)15-6-5-9-20-18(15)25-4/h5-6,9,12-14,16H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKBAPGCGFDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)COC(=O)C2=C(N=CC=C2)SC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate (CAS Number: 1005159-83-0) is a synthetic molecule with a complex structure that has garnered interest in various biological research contexts. Its molecular formula is , and it has a molecular weight of approximately 365.49 g/mol. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes a pyridine ring, which is known for its biological activity, and a cyclohexyl group that may influence its pharmacokinetic properties. The presence of a methylsulfanyl group also suggests potential interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO4S |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 1005159-83-0 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action appears to involve the inhibition of key enzymes involved in NAD biosynthesis, which is critical for bacterial survival and replication.
Case Study: Inhibition of Mycobacterium tuberculosis
A notable study demonstrated that certain derivatives targeting the enzyme NaMN adenylyltransferase (MtNadD) showed potent inhibitory effects in vitro. The study screened a library of compounds against MtNadD and identified several chemotypes with promising antitubercular activity. This highlights the potential of this compound class in developing new treatments for resistant strains of tuberculosis .
Cytotoxicity and Selectivity
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various human cell lines. Preliminary results suggest that while it exhibits antimicrobial properties, it also maintains a favorable selectivity index, indicating lower toxicity to human cells compared to bacterial cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Specifically targeting enzymes involved in metabolic pathways critical for bacterial survival.
- Disruption of Cellular Processes : Interfering with cellular respiration or energy production pathways in bacteria.
- Binding Affinity : Strong binding to target sites on bacterial enzymes, leading to effective inhibition.
Summary of Key Studies
- Antimycobacterial Activity : Research has shown that derivatives related to this compound inhibit MtNadD effectively at low micromolar concentrations, making them viable candidates for further development as antitubercular agents .
- Structure-Activity Relationship (SAR) : Studies have explored various analogues to determine which structural features contribute most significantly to bioactivity, guiding future synthesis efforts .
- Pharmacological Profiles : Ongoing research is assessing the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential and optimize dosing regimens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, and how can purity be optimized?
- Answer : Synthesis typically involves esterification between the cyclohexyl-substituted carboxylic acid derivative and the pyridine-containing alcohol. Key steps include:
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.
- Purity validation by HPLC (>95%) and -NMR to confirm absence of unreacted starting materials .
Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals confirm the ester and methylsulfanyl groups?
- Answer :
- -NMR :
- Ester carbonyl adjacent protons: δ ~4.3–4.5 ppm (m, –OCHCO–).
- Pyridine ring protons: δ ~7.2–8.5 ppm (distinct splitting patterns).
- -NMR :
- Ester carbonyl: δ ~165–170 ppm.
- Methylsulfanyl (S–CH): δ ~15–20 ppm.
- IR : Strong absorption at ~1730 cm (ester C=O stretch) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Engineering controls : Use fume hoods for synthesis and handling; ensure closed-system transfers.
- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust is generated.
- Waste disposal : Collect in halogenated waste containers due to sulfur content.
- Refer to safety data sheets of structurally similar compounds (e.g., cyclohexyl esters) for toxicity benchmarks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what structural features dominate interactions?
- Answer :
- Molecular docking : Simulate interactions with enzymes (e.g., kinases or proteases) using software like AutoDock Vina. The pyridine ring and methylsulfanyl group may engage in π-π stacking and hydrophobic interactions.
- QM/MM calculations : Assess electronic effects of the cyclohexyl group’s stereochemistry on binding.
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories.
- Validation via in vitro assays (e.g., enzyme inhibition IC) is critical .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Purity verification : Ensure batch-to-batch consistency via LC-MS and elemental analysis.
- Metabolic stability testing : Assess if cytochrome P450-mediated degradation varies between studies.
- Cross-reference with analogs (e.g., benzofuran derivatives) to identify structure-activity trends .
Q. How does stereochemistry at the cyclohexyl group influence physicochemical properties and target selectivity?
- Answer :
- Stereoisomerism : Use chiral HPLC to separate enantiomers. The axial vs. equatorial orientation of the isopropyl group affects:
- Lipophilicity (logP differences of ~0.5 units).
- Solubility : cis-isomers may show higher aqueous solubility due to reduced crystallinity.
- Target binding : Molecular dynamics simulations suggest trans-isomers better fit hydrophobic enzyme pockets.
- Case study : Analogous benzofuran carboxylates show 10-fold differences in IC between enantiomers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
